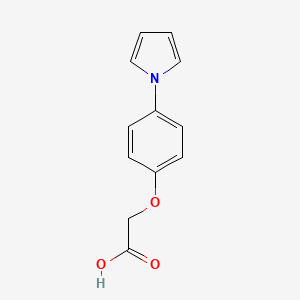

(4-Pyrrol-1-yl-phenoxy)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Pyrrol-1-yl-phenoxy)-acetic acid, also known as 4-PPA, is a synthetic organic compound used in a variety of scientific research applications. It has a wide range of uses in biochemistry and physiology, and is a versatile and powerful tool in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

Synthesis and Characterization of Conducting Polymers : Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and its polymers have been synthesized and characterized. These polymers exhibit thermal stability and conductivity, making them potential materials for electrochromic and spectroelectrochemical applications (Bingöl et al., 2005).

Electrochemical Properties and Applications : Research on succinic acid bis-(4-pyrrol-1-yl-phenyl) ester and its copolymers reveals interesting electrochemical and electrochromic properties. These materials could be used in optoelectronic devices (Ertas et al., 2004).

Medicinal Chemistry and Bioactivity

Aldose Reductase Inhibition and Protein Glycation : A derivative of (4-Pyrrol-1-yl-phenoxy)-acetic acid has been found to inhibit aldose reductase enzyme and the glycation process of proteins. This suggests potential therapeutic applications in treating pathological conditions (Anagnostou et al., 2002).

Analgesic Activity : Certain pyrrole derivatives have been synthesized and evaluated for their analgesic properties, showing potential as a platform for developing analgesic agents (Danchev et al., 2006).

Corrosion Inhibition

- Corrosion Inhibition in Acidic Media : Pyrazoline derivatives, closely related to (4-Pyrrol-1-yl-phenoxy)-acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency and adsorption properties (Lgaz et al., 2018).

Sensor Applications

- Development of Capacitive Sensors : Research into molecularly imprinted polymers based on pyrrole for capacitive sensors has been conducted. These sensors show potential for detecting substances like 2,4-dichlorophenoxyacetic acid in water (Prusty & Bhand, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-pyrrol-1-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJZQQWIHMCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Pyrrol-1-yl-phenoxy)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)

![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)

![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2804032.png)

![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)